molecular formula C10H16N2O3 B597264 (R)-N-Boc-2-cyanomorpholine CAS No. 1257850-78-4

(R)-N-Boc-2-cyanomorpholine

Cat. No.: B597264
CAS No.: 1257850-78-4
M. Wt: 212.249
InChI Key: GZZBGWUQUIKDNN-QMMMGPOBSA-N
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Description

®-N-Boc-2-cyanomorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a cyanomorpholine core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-cyanomorpholine typically involves the following steps:

    Formation of the Morpholine Core: The morpholine core can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Introduction of the Cyanide Group: The cyanide group is introduced via nucleophilic substitution using a cyanide source such as sodium cyanide or potassium cyanide.

    Protection of the Nitrogen Atom: The nitrogen atom is protected by reacting the cyanomorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2-cyanomorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: ®-N-Boc-2-cyanomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethylformamide.

Major Products: The major products formed from these reactions include oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-Boc-2-cyanomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology and neurology.

    Industry: ®-N-Boc-2-cyanomorpholine is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ®-N-Boc-2-cyanomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability to the molecule, allowing it to selectively interact with its target. Upon reaching the target site, the Boc group can be removed under acidic conditions, releasing the active cyanomorpholine moiety. This moiety can then participate in various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    (S)-N-Boc-2-cyanomorpholine: The enantiomer of ®-N-Boc-2-cyanomorpholine, differing in the spatial arrangement of atoms.

    N-Boc-2-cyanopiperidine: A structurally similar compound with a piperidine core instead of morpholine.

    N-Boc-2-cyanopyrrolidine: Another related compound with a pyrrolidine core.

Uniqueness: ®-N-Boc-2-cyanomorpholine is unique due to its specific stereochemistry and the presence of both the cyanide and Boc protecting groups. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2R)-2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBGWUQUIKDNN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657763
Record name tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257850-78-4
Record name tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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